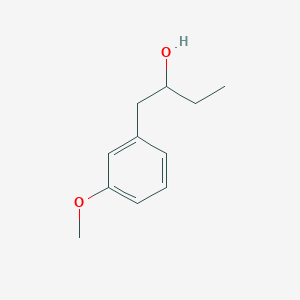

1-(3-Methoxyphenyl)butan-2-ol

Description

1-(3-Methoxyphenyl)butan-2-ol (IUPAC name: 1-(3-methoxyphenyl)butan-2-ol) is a secondary alcohol featuring a methoxy-substituted phenyl group attached to the second carbon of a butanol chain. This compound is structurally characterized by a hydroxyl (-OH) group at the C2 position and a 3-methoxyphenyl substituent at C1.

Properties

IUPAC Name |

1-(3-methoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8,10,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOSMILTMGAHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Methoxyphenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Methoxyphenyl)butan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-Methoxyphenyl)butan-2-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: As mentioned, it can be synthesized by reducing the corresponding ketone.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetone or PCC in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: 1-(3-Methoxyphenyl)butan-2-one.

Reduction: 1-(3-Methoxyphenyl)butan-2-ol.

Substitution: 1-(3-Methoxyphenyl)butyl chloride.

Scientific Research Applications

Organic Synthesis

1-(3-Methoxyphenyl)butan-2-ol serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile building block for more complex organic molecules.

Key Reactions:

- Oxidation: The compound can be oxidized to form 1-(3-methoxyphenyl)butan-2-one, which can further react to yield other derivatives.

- Reduction: It can be reduced to produce 1-(3-methoxyphenyl)butane.

- Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be synthesized, expanding its utility in creating diverse chemical entities.

Medicinal Chemistry

Research into the pharmacological properties of 1-(3-Methoxyphenyl)butan-2-ol indicates its potential role as a drug development candidate. Its structural features enhance its lipophilicity, which may facilitate interactions with biological membranes and proteins.

Pharmacological Insights:

- Antioxidant Activity: Studies have suggested that the compound exhibits antioxidant properties, which could influence metabolic pathways by interacting with specific enzymes and receptors.

- Drug Development: As a building block for drug synthesis, it has been explored for its ability to modify biological activity through structural variations. For example, modifications at the methoxy group or the butanol chain may enhance efficacy against specific targets .

Material Science

In material science, 1-(3-Methoxyphenyl)butan-2-ol is utilized in the preparation of polymers and materials with tailored properties. Its ability to act as a functional monomer allows for the development of novel materials with specific mechanical and thermal characteristics.

Applications in Polymer Chemistry:

- The compound can be incorporated into polymer matrices to improve properties such as flexibility and thermal stability.

- It serves as a precursor for synthesizing copolymers that exhibit enhanced performance in applications ranging from coatings to biomedical devices .

Data Table: Comparative Analysis of Structural Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Methoxyphenyl)butan-2-ol | Methoxy group at the meta position | Versatile reactivity patterns |

| 4-(3-Methoxyphenyl)butan-2-ol | Methoxy group at the para position | Potentially different biological activities |

| 1-(3,4-Dimethoxyphenyl)butan-2-ol | Two methoxy groups | Increased steric hindrance |

| 1-(3-Methoxyphenyl)propan-2-ol | Shorter carbon chain | Affects physical properties like boiling point |

Case Study 1: Antioxidant Properties

A study demonstrated that 1-(3-Methoxyphenyl)butan-2-ol showed significant antioxidant activity when tested against free radicals. This property is attributed to its ability to donate electrons and stabilize free radicals, which may have implications for developing therapeutic agents targeting oxidative stress-related diseases .

Case Study 2: Drug Development

Research involving structural modifications of 1-(3-Methoxyphenyl)butan-2-ol led to the identification of novel compounds with enhanced D3 receptor affinity. These compounds exhibited selective binding characteristics that could be beneficial in treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)butan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The methoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 3-Methoxy-1-butanol (CAS 2517-43-3)

- Structure: A primary alcohol with a methoxy group at the third carbon of a linear butanol chain.

- Properties : Boiling point (bp) 174°C, density (d) 0.911 g/cm³ .

- Key Difference: The primary alcohol group in 3-methoxy-1-butanol reduces hydrogen-bonding capacity compared to the secondary alcohol in 1-(3-methoxyphenyl)butan-2-ol, leading to lower boiling points in primary alcohols of similar molecular weight.

(b) 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3)

- Structure : A branched primary alcohol with a methoxy and methyl group at C3.

- Properties : bp 174°C, d 0.911 g/cm³ .

(c) Bitertanol (CAS 55179-31-2)

- Structure : A tertiary alcohol with a biphenyl-4-yloxy group and a triazole substituent.

- Properties : Used as a fungicide (Baycor®) .

- Key Difference : The tertiary alcohol group and aromatic triazole ring enhance stability and biological activity, contrasting with the simpler aromatic structure of 1-(3-methoxyphenyl)butan-2-ol.

(d) Methyl-Substituted Butenols (e.g., 3-Methyl-2-buten-1-ol)

- Structure : Unsaturated alcohols with methyl and hydroxyl groups.

- Properties : Lower boiling points (e.g., 3-methyl-2-buten-1-ol: bp 140°C, d 0.84 g/cm³ ).

- Key Difference : Unsaturation reduces boiling points compared to saturated analogs like 1-(3-methoxyphenyl)butan-2-ol.

Physicochemical Properties

| Compound | CAS RN | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Alcohol Type | Key Feature |

|---|---|---|---|---|---|---|

| 1-(3-Methoxyphenyl)butan-2-ol | N/A | C₁₁H₁₆O₂ | Est. 200–220 | Est. 1.05–1.10 | Secondary | Aromatic substitution |

| 3-Methoxy-1-butanol | 2517-43-3 | C₅H₁₂O₂ | 174 | 0.911 | Primary | Linear aliphatic chain |

| 3-Methoxy-3-methyl-1-butanol | 56539-66-3 | C₆H₁₄O₂ | 174 | 0.911 | Primary | Branched structure |

| Bitertanol | 55179-31-2 | C₂₀H₂₃N₃O₂ | N/A | N/A | Tertiary | Triazole functional group |

| 3-Methyl-2-buten-1-ol | 556-82-1 | C₅H₁₀O | 140 | 0.84 | Primary | Unsaturated backbone |

Notes:

- Aromatic substitution in 1-(3-methoxyphenyl)butan-2-ol increases molecular weight and boiling point compared to aliphatic analogs.

- Tertiary alcohols (e.g., Bitertanol) exhibit lower hydrogen-bonding capacity, reducing solubility in polar solvents.

Biological Activity

1-(3-Methoxyphenyl)butan-2-ol, also known as 4-(3-methoxyphenyl)butan-2-ol, is a secondary alcohol that has garnered attention for its potential biological activities. This compound features a methoxy group which enhances its lipophilicity, facilitating interactions with biological membranes and proteins. The following sections will detail its biological activities, including antioxidant properties, cytotoxic effects, and enzyme interactions.

Chemical Structure

- Molecular Formula : C11H16O2

- Molecular Weight : 180.25 g/mol

- Structure : The compound consists of a butan-2-ol backbone with a methoxyphenyl group at the 4-position.

Synthesis Methods

- Conventional Methods : Traditional synthesis involves the reaction of phenolic compounds with butan-2-ol under acidic conditions.

- Flow Chemistry Techniques : Recent advancements include continuous flow methods that enhance efficiency and yield while minimizing by-products.

Antioxidant Properties

Research indicates that 1-(3-Methoxyphenyl)butan-2-ol exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 58 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 45 | Cell cycle arrest at G2/M phase |

| B16 Melanoma | 30 | Reprogramming towards less aggressive phenotype |

The compound demonstrates selective cytotoxicity, making it a candidate for further investigation in cancer therapy .

Enzyme Interactions

1-(3-Methoxyphenyl)butan-2-ol interacts with various enzymes:

- Inhibition of PTP1B Phosphatase : In vitro studies show that it inhibits PTP1B activity, which may play a role in metabolic regulation and insulin signaling .

- 5-Lipoxygenase Inhibition : The compound has been noted for its inhibitory effects on 5-lipoxygenase, suggesting potential anti-inflammatory applications .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of 1-(3-Methoxyphenyl)butan-2-ol demonstrated its effectiveness in reducing oxidative stress markers in cellular models. The compound was found to significantly lower malondialdehyde (MDA) levels while increasing glutathione (GSH) levels, indicating enhanced cellular defense mechanisms against oxidative damage.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled experiment involving MCF-7 breast cancer cells, treatment with varying concentrations of 1-(3-Methoxyphenyl)butan-2-ol resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.